molecular formula C37H69ClO4 B13824943 3-Chloro-2-(palmitoyloxy)propyl oleate

3-Chloro-2-(palmitoyloxy)propyl oleate

Cat. No.: B13824943
M. Wt: 613.4 g/mol
InChI Key: RMBOEEVDXVEBFI-ZCXUNETKSA-N
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Description

3-Chloro-2-(palmitoyloxy)propyl oleate is an ester compound that is synthesized from oleic acid, palmitic acid, and 3-chloro-1,2-propanediol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(palmitoyloxy)propyl oleate typically involves the esterification of oleic acid and palmitic acid with 3-chloro-1,2-propanediol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of environmentally friendly solvents, such as supercritical carbon dioxide, can be employed to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(palmitoyloxy)propyl oleate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(palmitoyloxy)propyl oleate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in lipid metabolism and as a component in lipid-based drug delivery systems.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of surfactants, emulsifiers, and lubricants

Mechanism of Action

The mechanism of action of 3-Chloro-2-(palmitoyloxy)propyl oleate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can be incorporated into lipid bilayers, altering their fluidity and permeability. Additionally, it can be hydrolyzed by lipases to release oleic acid and palmitic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(palmitoyloxy)propyl oleate is unique due to its specific combination of oleic acid and palmitic acid esterified with 3-chloro-1,2-propanediol. This unique structure imparts distinct physicochemical properties, making it suitable for specific applications in lipid-based formulations and as a model compound for studying esterification reactions .

Properties

Molecular Formula

C37H69ClO4

Molecular Weight

613.4 g/mol

IUPAC Name

(3-chloro-2-hexadecanoyloxypropyl) (Z)-octadec-9-enoate

InChI

InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17-

InChI Key

RMBOEEVDXVEBFI-ZCXUNETKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)CCl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)CCl

Origin of Product

United States

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